Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Overview and Significance
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles renowned for mimicking the purine ring of ATP. This structural mimicry enables interactions with kinase enzymes, making it valuable in oncology and antiviral research. With a molecular formula of $$ \text{C}{10}\text{H}9\text{BrN}2\text{O}2 $$ and a molecular weight of 269.09 g/mol, the compound’s bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic workflows.
Table 1: Key Physicochemical Properties
The compound’s ester group improves solubility in organic solvents, while the bromine atom acts as a leaving group in palladium-catalyzed reactions, enabling diversification into complex pharmacophores.
Historical Context and Chemical Classification
First reported in the early 21st century, this compound emerged alongside advances in heterocyclic chemistry aimed at optimizing kinase inhibitor scaffolds. It is classified as:
- Pyrrolopyridine derivative : A fused bicyclic system combining pyrrole (5-membered) and pyridine (6-membered) rings.
- Azaindole analog : The 6-azaindole configuration (pyrrolo[2,3-c]pyridine) places nitrogen atoms at positions 1 and 4 of the fused ring system, critical for hydrogen bonding in enzyme active sites.
The compound’s synthesis and application parallels the development of FDA-approved pyrrolopyridine drugs like vemurafenib, a BRAF kinase inhibitor for melanoma.
Structural Foundation and Molecular Perspectives
The molecular structure features a planar bicyclic core with substituents influencing electronic and steric properties:
- Bromine at C5 : Introduces steric bulk and directs electrophilic aromatic substitution.
- Ethyl ester at C2 : Enhances solubility and serves as a handle for hydrolysis to carboxylic acid derivatives.
Figure 1: Structural Features
- IUPAC Name : this compound.
- SMILES : CCOC(=O)C1=CC2=CC(=NC=C2N1)Br.
- InChIKey : INZFCWYCQKQUMU-UHFFFAOYSA-N.
X-ray crystallography and NMR studies confirm the compound’s regiochemistry, with the bromine atom occupying the para position relative to the pyridine nitrogen. The planar structure facilitates π-stacking interactions in biological targets, a trait exploited in kinase inhibitor design.
Table 2: Spectroscopic Data
The compound’s reactivity is further exemplified by its participation in Suzuki-Miyaura couplings, where the bromine atom is replaced with aryl or heteroaryl groups to generate diversified libraries for biological screening.
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFCWYCQKQUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679267 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-70-1 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the bromination of the pyrrolo[2,3-c]pyridine core followed by esterification. One common method includes the use of a palladium-catalyzed Larock indole synthesis to form the functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of inert atmospheres and controlled temperatures (2-8°C) is crucial to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as cesium carbonate for cyclization reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit promising anticancer properties. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can target specific pathways involved in tumor growth, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Applications in Organic Synthesis
1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, facilitating the introduction of different functional groups. This property is advantageous in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
2. Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds. Given the importance of heterocycles in medicinal chemistry, this compound provides a strategic starting point for synthesizing novel heterocyclic entities with potential biological activities .
Case Study 1: Anticancer Screening
A recent study investigated the anticancer potential of this compound against several cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects at certain concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory activity against specific strains, suggesting its utility as a scaffold for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to the induction of apoptosis and the reduction of cell migration and invasion .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Substituent Properties
Key Observations :
- Bromine vs. Chlorine : The bromine substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to its chloro analog (9b), which is less electrophilic .
- Methoxy Group : The 5-methoxy derivative (9c) exhibits higher synthetic yields (85% vs. 60% for 9b) due to stabilization of intermediates during hydrogenation .
- Heterocycle Variations: Replacing the pyrrole ring with furan (13c) or thiophene (14c) alters electronic properties.
Physicochemical Properties
- Lipophilicity : The bromo derivative has a higher logP than the chloro analog due to bromine’s larger atomic radius and hydrophobicity.
- Solubility : Methoxy-substituted compounds (9c, 9d) show improved solubility in polar solvents compared to halogenated analogs .
- Thermal Stability: Thieno and furo analogs (13c, 14c) may exhibit lower melting points due to reduced aromaticity vs. pyrrolo derivatives .
Biological Activity
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 1222175-21-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the molecular formula and a molecular weight of 269.10 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.10 g/mol |
| Boiling Point | Not available |
| Log P (Octanol/Water) | Approximately 2.24 |
| Solubility | High |
Research indicates that compounds containing pyrrole and pyridine moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been studied for its potential inhibitory effects on various enzymes and pathways involved in disease processes.
Anticancer Activity
Studies have shown that derivatives of pyrrole can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated significant potency against CDK2 and CDK9 with IC50 values in the low micromolar range . This suggests that this compound may possess similar properties worth investigating further.
Antimicrobial Activity
The compound's structure lends itself to potential antimicrobial activity. Research has indicated that pyrrolopyridine derivatives exhibit inhibitory effects against various bacterial strains. For example, some related compounds showed minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus . This positions this compound as a candidate for further exploration in antibacterial drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of CDKs : A study highlighted the selective inhibition of CDK enzymes by pyrrole derivatives, suggesting that modifications to the structure could enhance selectivity and potency .
- Antiparasitic Activity : Another investigation into similar compounds revealed promising antiparasitic activity with EC50 values indicating effective inhibition against Plasmodium species .
- Metabolic Stability : Research into the metabolic stability of related compounds showed that structural modifications could significantly impact their pharmacokinetics, highlighting the importance of optimizing these properties for therapeutic use .
Q & A
Q. What are the established synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?
The compound is typically synthesized via catalytic hydrogenation or halogenation. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives are prepared by dissolving intermediates (e.g., 8c,d) in ethanol and hydrogenating over Pd/C, followed by bromination using Fe/AcOH to introduce the bromo substituent. Yields range from 56% to 85%, depending on reaction conditions and purification methods .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
The SHELX program suite is widely used for small-molecule crystallography. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE assist in experimental phasing. For brominated pyrrolo-pyridines, accurate refinement of heavy atoms (e.g., Br) requires robust data collection and resolution of potential twinning or disorder .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm substituent positions (e.g., δ 8.39 ppm for pyrrolo-pyridine protons ).
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+Na] = 489.05 vs. calc. 489.08 ).
- Elemental analysis : Matches calculated C, H, N, Br percentages to validate purity .
Advanced Research Questions
Q. How can researchers optimize low yields in the bromination step?
Contradictory yields (e.g., 56% in vs. 85% in ) may arise from reaction scale, reagent purity, or purification techniques. Methodological improvements include:
Q. What strategies enable functionalization of the pyrrolo-pyridine core for drug discovery?
The ester group at position 2 and bromine at position 5 serve as handles for derivatization:
Q. How should researchers address discrepancies in structural data between computational and experimental results?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the ester group). Mitigation strategies include:
Q. What are the challenges in crystallizing this compound, and how can they be resolved?
The compound’s planar structure and bromine atom may promote π-π stacking but also induce twinning. Solutions include:
- Screening crystallization solvents (e.g., EtOH/water mixtures).
- Using seeding or slow evaporation to improve crystal quality.
- Employing high-resolution synchrotron data for ambiguous cases .
Data Contradiction Analysis
Methodological Recommendations
- Synthesis : Prioritize Pd/C hydrogenation over Fe/AcOH for intermediates requiring high purity .
- Characterization : Combine H-C HMBC NMR to confirm bromine positioning and avoid misassignment .
- Computational Support : Use DFT (e.g., Gaussian) to predict reactive sites for functionalization, reducing trial-and-error synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
